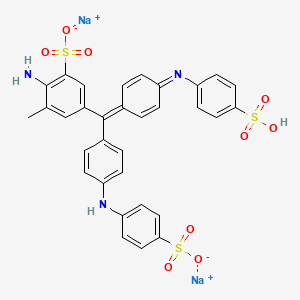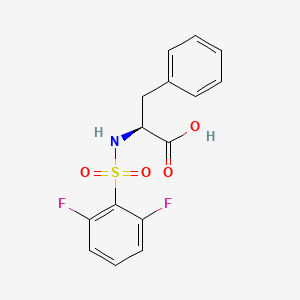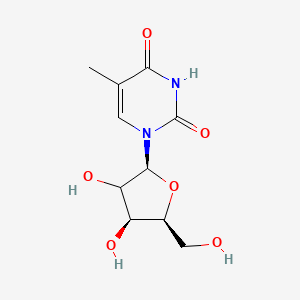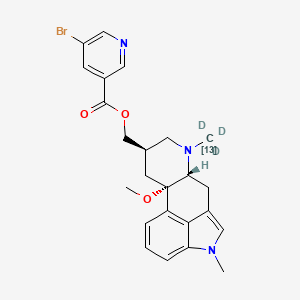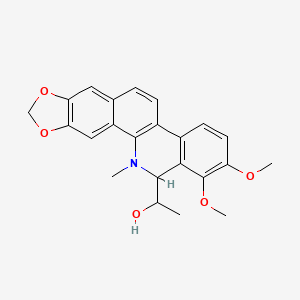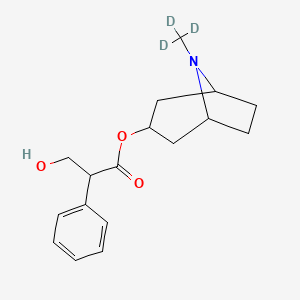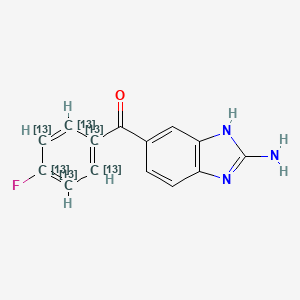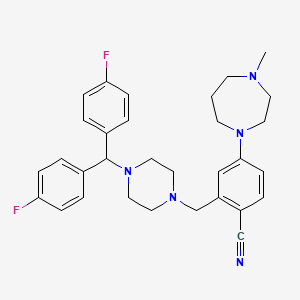![molecular formula C23H17BrN2O B15141987 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is a complex organic compound that features a brominated phenol core with two indole groups attached to a central carbon. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol typically involves the reaction of 6-bromophenol with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the bis(indolyl)methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the brominated phenol core.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenol derivatives .
Wissenschaftliche Forschungsanwendungen
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol involves its interaction with specific molecular targets and pathways. The indole moieties are known to interact with various biological receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The brominated phenol core can also contribute to the compound’s biological activity by modulating oxidative stress and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is unique due to its specific structure, which combines the biological activities of indole derivatives with the reactivity of a brominated phenol.
Eigenschaften
Molekularformel |
C23H17BrN2O |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol |
InChI |
InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H |
InChI-Schlüssel |
WCNNKLPTJGOEQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
